molecular formula C10H15N5S B4356890 1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

Cat. No.: B4356890
M. Wt: 237.33 g/mol
InChI Key: AZHUHUXWMKXYJS-UHFFFAOYSA-N
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Description

Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone is a complex organic compound that features a cyclopentanone core linked to a triazole ring via a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE typically involves the reaction of cyclopentanone with 5-(allylthio)-4H-1,2,4-triazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The allylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE involves its interaction with specific molecular targets. The hydrazone linkage can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The triazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone
  • Cyclopentanone [5-(methylthio)-4H-1,2,4-triazol-3-yl]hydrazone

Uniqueness

Cyclopentanone [5-(allylthio)-4H-1,2,4-triazol-3-yl]hydrazone is unique due to the presence of the allylthio group, which can undergo specific chemical reactions not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive molecules.

Properties

IUPAC Name

N-(cyclopentylideneamino)-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c1-2-7-16-10-11-9(14-15-10)13-12-8-5-3-4-6-8/h2H,1,3-7H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHUHUXWMKXYJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NNC(=N1)NN=C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
Reactant of Route 2
1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
Reactant of Route 3
Reactant of Route 3
1-CYCLOPENTANONE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE

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